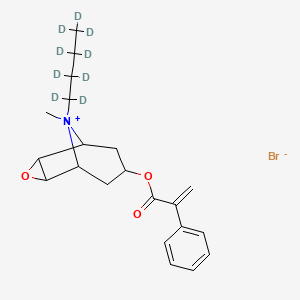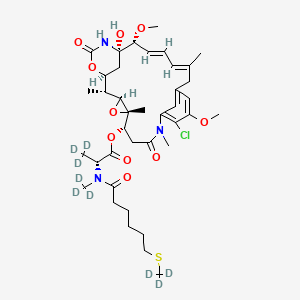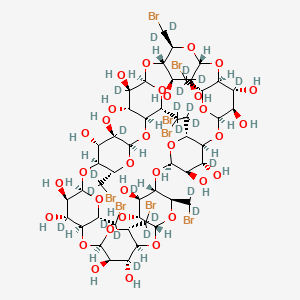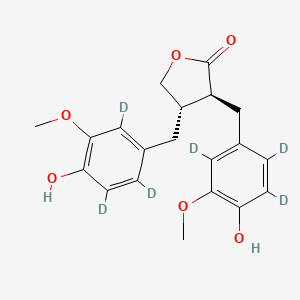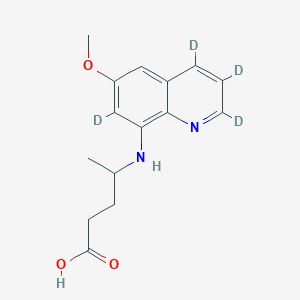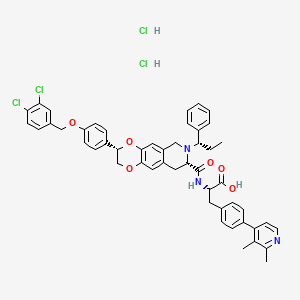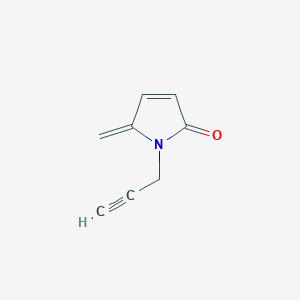
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is a deuterated derivative of des(oxopentyl) valsartan methyl ester hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. It is often employed in the study of drug metabolism and pharmacokinetics due to its enhanced stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of des(oxopentyl) valsartan methyl ester hydrochloride. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule using deuterated reagents.
Esterification: Formation of the methyl ester group through a reaction with methanol in the presence of an acid catalyst.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities to achieve the desired level of deuteration.
Continuous Esterification: Employing continuous flow reactors to enhance the efficiency of the esterification process.
Purification and Crystallization: Utilizing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits enhanced stability and traceability, making it useful in studying drug metabolism. The deuterium atoms in the compound can alter the rate of metabolic reactions, providing insights into the metabolic pathways and the effects of deuteration on drug efficacy and safety.
Comparación Con Compuestos Similares
Similar Compounds
Des(oxopentyl) valsartan methyl ester hydrochloride: The non-deuterated version of the compound.
Des(oxopentyl) valsartan-d4 methyl ester hydrochloride: Another deuterated derivative with a different level of deuteration.
Des(oxopentyl) valsartan methyl ester: The free base form without the hydrochloride salt.
Uniqueness
Des(oxopentyl) valsartan methyl ester-d7 (hydrochloride) is unique due to its high level of deuteration, which provides enhanced stability and traceability compared to its non-deuterated counterparts. This makes it particularly valuable in scientific research applications where precise tracking of the compound is essential.
Propiedades
Fórmula molecular |
C19H22ClN5O2 |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
methyl (2S)-3,3,4,4,4-pentadeuterio-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-3-17(19(25)26-2)20-12-13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-21-23-24-22-18;/h4-11,17,20H,3,12H2,1-2H3,(H,21,22,23,24);1H/t17-;/m0./s1/i1D3,3D2; |
Clave InChI |
CRWKYSOVGJCKSF-MJGRBEDDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
SMILES canónico |
CCC(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
